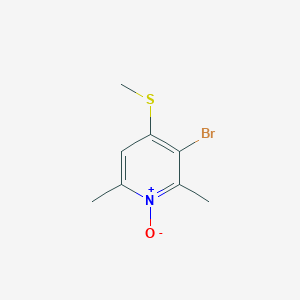
magnesium;but-1-en-3-yne;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;but-1-en-3-yne;chloride is an organometallic compound with the molecular formula
C4H3ClMg
. This compound is notable for its reactivity and utility in various chemical syntheses, particularly in organic chemistry. It combines the properties of magnesium, an alkaline earth metal, with but-1-en-3-yne, a hydrocarbon containing both an alkene and an alkyne group, and chloride, a halogen.Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;but-1-en-3-yne;chloride can be synthesized through the reaction of but-1-en-3-yne with magnesium in the presence of a suitable solvent, typically an ether such as diethyl ether or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:
C4H4+Mg→C4H3MgCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar principles but is optimized for larger quantities. The process includes rigorous control of reaction conditions to ensure high yield and purity. Industrial reactors are designed to maintain an inert atmosphere and precise temperature control to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;but-1-en-3-yne;chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the chloride ion is replaced by other groups.
Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen or peroxides can oxidize the compound, leading to the formation of various oxidation products.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can reduce the compound to simpler hydrocarbons.
Substitution: Halogenating agents can replace the chloride ion with other halogens or functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic addition to carbonyl compounds can yield alcohols, while coupling reactions can produce larger hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, magnesium;but-1-en-3-yne;chloride is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds, making it a key component in the synthesis of complex organic molecules.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound can be used in the synthesis of pharmaceuticals and biologically active molecules
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to form carbon-carbon bonds makes it useful in the synthesis of monomers and other building blocks for polymerization.
Mécanisme D'action
The mechanism by which magnesium;but-1-en-3-yne;chloride exerts its effects involves the interaction of the magnesium center with electrophilic sites in other molecules. The magnesium atom acts as a Lewis acid, facilitating the nucleophilic attack of the but-1-en-3-yne moiety on electrophilic centers. This interaction can lead to the formation of new carbon-carbon bonds or the substitution of the chloride ion.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;but-1-yne;bromide
- Magnesium;but-1-en-3-yne;bromide
- Magnesium;but-1-yne;chloride
Uniqueness
Magnesium;but-1-en-3-yne;chloride is unique due to the presence of both an alkene and an alkyne group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one type of unsaturation. Additionally, the chloride ion can be easily substituted, making it a versatile reagent in organic synthesis.
Conclusion
This compound is a versatile and reactive organometallic compound with significant applications in organic synthesis, industrial production, and scientific research. Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields.
Propriétés
Numéro CAS |
138039-04-0 |
|---|---|
Formule moléculaire |
C4H3ClMg |
Poids moléculaire |
110.82 g/mol |
Nom IUPAC |
magnesium;but-1-en-3-yne;chloride |
InChI |
InChI=1S/C4H3.ClH.Mg/c1-3-4-2;;/h3H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
ZROZYUMUYUYOTF-UHFFFAOYSA-M |
SMILES canonique |
C=CC#[C-].[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


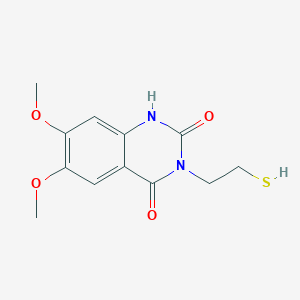
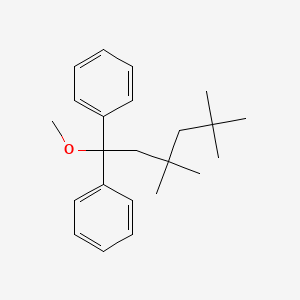

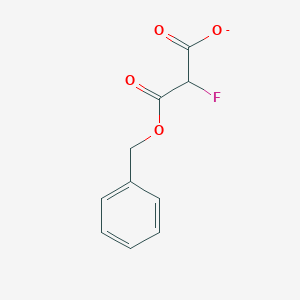
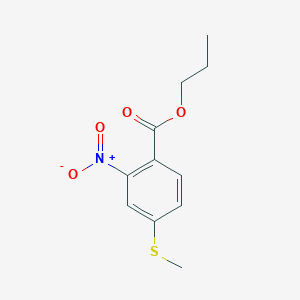
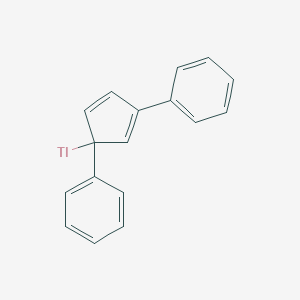
![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)
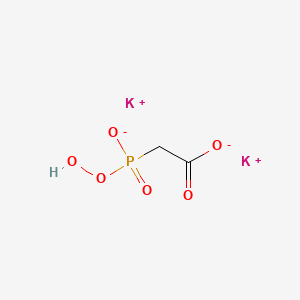
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)
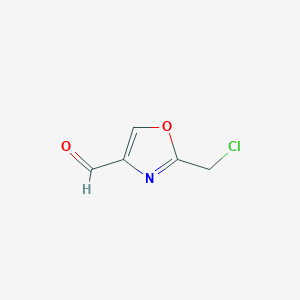
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)
![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
